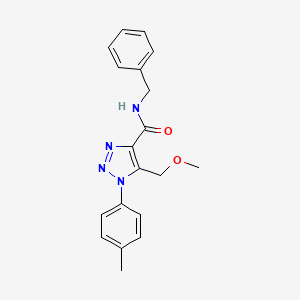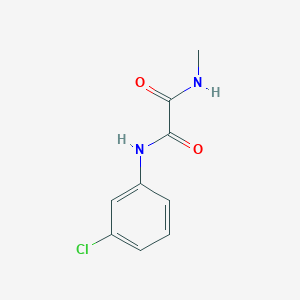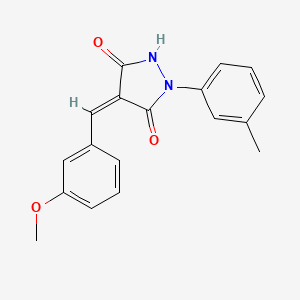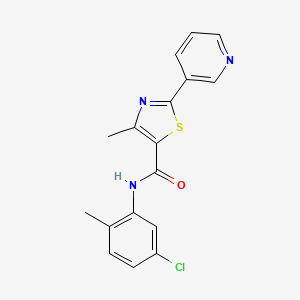![molecular formula C18H17ClN2S B4686759 (2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine](/img/structure/B4686759.png)
(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine
説明
The compound (2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine, also known as CPTA, is a synthetic compound with potential applications in the field of medicinal chemistry. CPTA belongs to the class of thiazolylidene amines, which have been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
科学的研究の応用
(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine has been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In a recent study, this compound was found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
作用機序
The exact mechanism of action of (2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. Additionally, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in inflammation and cell damage.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, this compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine has several advantages for lab experiments, including its high potency and broad-spectrum activity against various microorganisms and cancer cell lines. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Additionally, this compound may exhibit off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on (2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine. First, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Second, the pharmacokinetics and pharmacodynamics of this compound need to be studied to determine its safety and efficacy in vivo. Third, the potential synergistic effects of this compound with other drugs or compounds need to be explored. Fourth, the development of novel formulations or delivery systems for this compound could improve its solubility and bioavailability. Finally, the potential clinical applications of this compound, such as in the treatment of microbial infections or cancer, need to be investigated.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-3-21-17(14-10-8-13(2)9-11-14)12-22-18(21)20-16-7-5-4-6-15(16)19/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDZCEKGZXEYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenyl)thio]-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4686683.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4686697.png)
![ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B4686714.png)
![methyl 2-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4686717.png)
![5-{[3-(isopropoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4686720.png)
![N'-[1-(3,5-dihydroxyphenyl)ethylidene]-2-(3-methoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B4686727.png)
![N-cycloheptyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4686730.png)
![3-cyclopropyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4686731.png)


![ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4686752.png)

